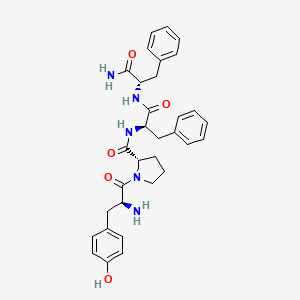

H-Tyr-Pro-D-Phe-Phe-NH2

Description

Contextualization of Biologically Active Peptides in Academic Research

Biologically active peptides are short chains of amino acids that can elicit specific physiological responses. preprints.org In academic research, these molecules are invaluable tools for dissecting complex biological processes. preprints.orgnih.gov They can act as hormones, neurotransmitters, and modulators of various cellular functions. preprints.org The specificity of their interactions with biological targets, such as receptors and enzymes, makes them highly sought after for both fundamental research and therapeutic development. nih.govnih.gov The study of bioactive peptides spans numerous disciplines, including biochemistry, pharmacology, and molecular biology, with the aim of understanding their structure-activity relationships and mechanisms of action. diva-portal.org

Historical Overview of Peptide Ligand Discovery and Development

The journey of peptide research began in the early 20th century with a focus on endogenous hormones like insulin (B600854). rsc.org A significant breakthrough was the invention of solid-phase peptide synthesis (SPPS) in 1963, which dramatically simplified the production of peptides and spurred commercial interest. rsc.org The 1980s saw the advent of combinatorial chemistry and peptide libraries, allowing for the rapid synthesis and screening of vast numbers of different peptides to identify new ligands. bindingdb.org This era also saw the development of recombinant DNA technology for producing larger peptide and protein therapeutics. rsc.org Over the decades, the field has evolved from studying natural peptides to designing synthetic analogs with improved properties, such as enhanced stability and receptor selectivity. acs.org

Rationale for Scientific Inquiry into H-Tyr-Pro-D-Phe-Phe-NH2

The scientific interest in this compound stems primarily from its nature as a stereoisomer of the C-terminal fragment of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. diva-portal.orgnih.gov The key structural modification in this compound is the substitution of the L-phenylalanine at position three with its D-enantiomer (D-Phe).

The rationale for this specific D-amino acid substitution is multifaceted:

Enhanced Metabolic Stability: Peptides containing only L-amino acids are often rapidly degraded by proteases in the body. The introduction of a D-amino acid can confer resistance to enzymatic degradation, a desirable property for potential therapeutic agents. nih.govmdpi.compnas.org

Altered Receptor Binding and Selectivity: The stereochemistry of amino acid residues is crucial for the three-dimensional conformation of a peptide. Changing an L-amino acid to a D-amino acid can alter the peptide's shape, potentially leading to changes in its binding affinity and selectivity for different receptor subtypes. mdpi.comevitachem.com

Investigation of Structure-Activity Relationships: By comparing the biological activity of this compound with its all-L-amino acid counterpart, researchers can gain insights into the specific conformational requirements for receptor interaction and activation. nih.govpnas.org

Scope of Research Methodologies Applied to this compound Studies

The investigation of this compound and its analogs typically employs a range of established research methodologies:

Peptide Synthesis: The primary method for producing this compound is solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com

Purification and Characterization: Following synthesis, the crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are then confirmed using techniques such as mass spectrometry and amino acid analysis.

Receptor Binding Assays: To determine the affinity of this compound for its target receptors, competitive binding assays are performed. These assays measure the ability of the synthetic peptide to displace a radiolabeled ligand from its receptor in membrane preparations. evitachem.com

In Vitro Functional Assays: The biological activity of the peptide is assessed using in vitro functional assays. For opioid peptides, this often involves preparations such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which measure the peptide's ability to inhibit muscle contraction.

Conformational Analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are used to study the three-dimensional structure of the peptide in solution. This information is crucial for understanding how the D-amino acid substitution affects the peptide's conformation and its interaction with its receptor. rsc.org

Compound Information

| Compound Name |

| This compound |

| Endomorphin-2 |

| Insulin |

| Substance P |

Research Findings on Related Peptides

While specific biological activity data for this compound is not extensively reported in publicly available literature, the following table presents data for the closely related endogenous peptide, endomorphin-2, and another opioid peptide, dermorphin (B549996), to provide context for the expected type of biological activity.

| Peptide | Receptor Binding Affinity (Ki, nM) | In Vitro Bioactivity (IC50, nM) |

| Endomorphin-2 | µ: 0.69, δ: >10,000 | GPI: 1.5 |

| Dermorphin | µ: 0.3-0.6, δ: 13-26 | GPI: 3.3, MVD: 29 |

Data is compiled from various sources and is intended for comparative purposes. µ and δ refer to opioid receptor subtypes. GPI (guinea pig ileum) and MVD (mouse vas deferens) are standard assays for opioid activity.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHWXXXIMEHKW-BPXGVECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Characterization of H Tyr Pro D Phe Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Tyr-Pro-D-Phe-Phe-NH2

Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the efficient and streamlined production of this compound. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key advantages of SPPS include the ease of purification at each step, as excess reagents and by-products are simply washed away, and the potential for automation.

Protecting Group Chemistries and Amino Acid Coupling Techniques

The synthesis of this compound via SPPS necessitates a robust protecting group strategy to prevent unwanted side reactions at the various functional groups of the amino acids. The most commonly employed strategy is the Fmoc/tBu approach, which offers an orthogonal protection scheme. In this method, the α-amino group of each incoming amino acid is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The reactive side chains of the amino acids are protected with acid-labile groups.

For the specific amino acids in this compound, the following protecting groups are typically utilized:

Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is susceptible to acylation. To prevent this, it is protected with a tert-butyl (tBu) group, yielding Fmoc-Tyr(tBu)-OH. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids during the final cleavage from the resin.

Proline (Pro): The secondary amine of proline does not require side-chain protection.

D-Phenylalanine (D-Phe) and Phenylalanine (Phe): The phenyl side chain of phenylalanine is generally unreactive and does not necessitate a protecting group.

The formation of the peptide bond, or coupling, is a critical step that requires the activation of the C-terminal carboxyl group of the incoming amino acid. A variety of coupling reagents are available to facilitate this reaction efficiently and with minimal racemization. For the synthesis of this compound, common coupling reagents include uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often used in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA).

The presence of proline in the sequence warrants special consideration. The coupling of an amino acid to the N-terminus of a proline residue can sometimes be sluggish due to the secondary amine nature of proline. To ensure complete and efficient coupling, a "double coupling" strategy may be employed, where the coupling reaction is performed twice before proceeding to the next deprotection step.

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Commercially Available Derivative |

|---|---|---|---|

| Tyrosine (Tyr) | Fmoc | tert-butyl (tBu) | Fmoc-Tyr(tBu)-OH |

| Proline (Pro) | Fmoc | None | Fmoc-Pro-OH |

| D-Phenylalanine (D-Phe) | Fmoc | None | Fmoc-D-Phe-OH |

| Phenylalanine (Phe) | Fmoc | None | Fmoc-Phe-OH |

Selection of Resins and Cleavage Conditions for this compound

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For the synthesis of a C-terminal amide like this compound, resins specifically designed for this purpose are employed. Two commonly used resins are Rink Amide resin and Sieber Amide resin. Both resins are compatible with Fmoc chemistry and allow for the cleavage of the final peptide as a C-terminal amide upon treatment with a strong acid. The Sieber Amide resin is known for its high acid lability, allowing for cleavage under milder acidic conditions compared to the Rink Amide resin. researchgate.netchempep.com

Once the peptide chain has been fully assembled on the resin, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA).

The presence of a tyrosine residue in the sequence requires the inclusion of scavengers in the cleavage cocktail. During the cleavage of the tBu group from the tyrosine side chain, reactive carbocations are generated that can reattach to the electron-rich phenol (B47542) ring of tyrosine, leading to undesired by-products. To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) and water are added to the TFA to trap these reactive species. A common cleavage cocktail for a peptide containing tyrosine would be a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). For peptides with other sensitive residues, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/ethanedithiol) may be used to minimize a range of side reactions.

Solution-Phase Peptide Synthesis Approaches for this compound Production

While SPPS is the most common method for synthesizing peptides of this size, solution-phase peptide synthesis (SPPS) offers an alternative, particularly for large-scale production where the cost of the solid support can be a significant factor. Solution-phase synthesis involves the coupling of amino acids in a homogenous solution, with purification of the intermediate peptide at each step. Two primary strategies are employed in solution-phase synthesis: stepwise elongation and fragment condensation.

A plausible stepwise solution-phase synthesis of this compound would begin from the C-terminus. Phenylalaninamide (Phe-NH2) would be coupled with an N-terminally protected D-phenylalanine, for instance, Boc-D-Phe-OH, using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. The resulting dipeptide amide, Boc-D-Phe-Phe-NH2, would then be purified. Following purification, the Boc protecting group would be removed with an acid, such as TFA, to yield H-D-Phe-Phe-NH2. This deprotected dipeptide amide would then be coupled with Boc-Pro-OH, and the process of coupling, purification, and deprotection would be repeated with Boc-Tyr(tBu)-OH. The final deprotection of all protecting groups would yield the target peptide, this compound.

Alternatively, a fragment condensation approach could be employed. This would involve the synthesis of two dipeptide fragments, for example, Boc-Tyr(tBu)-Pro-OH and H-D-Phe-Phe-NH2. These fragments would then be coupled together in solution. This approach can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activated fragment.

Purification Techniques for this compound

Following cleavage from the resin in SPPS or the final deprotection step in solution-phase synthesis, the crude peptide is a mixture of the desired product and various impurities, such as deletion sequences, truncated peptides, and by-products from side reactions. Therefore, a robust purification strategy is essential to obtain this compound of high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

The gold standard for peptide purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in their hydrophobicity. The crude peptide mixture is dissolved in a suitable solvent and injected onto a chromatography column packed with a nonpolar stationary phase, typically silica (B1680970) gel that has been functionalized with C18 alkyl chains.

A gradient elution is then performed using a polar mobile phase, which usually consists of two solvents: Solvent A (typically water with 0.1% TFA) and Solvent B (typically acetonitrile (B52724) with 0.1% TFA). The TFA serves to improve peak shape and maintain the peptide in a protonated state. The separation is achieved by gradually increasing the concentration of the more nonpolar Solvent B, which causes the components of the mixture to elute from the column at different times based on their hydrophobicity. The more hydrophobic the peptide, the longer it is retained on the column and the higher the concentration of Solvent B required for its elution.

The eluent is monitored by a UV detector, and fractions containing the purified peptide are collected. The purity of the collected fractions is then assessed by analytical RP-HPLC, and those fractions meeting the desired purity specifications are pooled together.

| Parameter | Condition |

|---|---|

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 220 nm and/or 280 nm |

Lyophilization and Storage Conditions for this compound

After the pure fractions of this compound have been pooled, the solvent is removed to obtain the peptide in a stable, solid form. The preferred method for this is lyophilization, or freeze-drying. This process involves freezing the aqueous peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. Lyophilization yields a fluffy, white powder that is easy to handle and has a long shelf life.

For long-term storage, the lyophilized this compound should be kept in a tightly sealed container at -20°C or below, protected from light and moisture. Repeated freeze-thaw cycles of peptide solutions should be avoided as this can lead to degradation. If the peptide needs to be stored in solution for a short period, it should be dissolved in a suitable buffer at a slightly acidic pH (e.g., pH 5-6) and stored at -20°C in aliquots to minimize the number of freeze-thaw cycles.

Analytical Verification Methodologies for this compound Purity and Identity

Mass Spectrometry (MS) Applications in Peptide Characterization

Mass spectrometry is an indispensable tool for the analysis of peptides, providing rapid and accurate determination of molecular weight and sequence information. For this compound, "soft" ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used to generate intact molecular ions with minimal fragmentation.

High-resolution mass spectrometers can determine the peptide's monoisotopic mass with high accuracy, allowing for the confirmation of its elemental composition. The theoretical monoisotopic mass of this compound (C32H37N5O5) is 587.2795 g/mol . The experimentally observed mass should be within a few parts per million (ppm) of this value.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. In this technique, the protonated molecular ion ([M+H]+) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Peptides typically fragment along the amide backbone, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read.

Illustrative MS Data for this compound

| Ion Type | Sequence | Calculated m/z |

| [M+H]+ | This compound | 588.2868 |

| b2 | H-Tyr-Pro- | 261.1234 |

| b3 | H-Tyr-Pro-D-Phe- | 408.1922 |

| b4 | H-Tyr-Pro-D-Phe-Phe- | 555.2610 |

| y1 | -Phe-NH2 | 165.0917 |

| y2 | -D-Phe-Phe-NH2 | 312.1605 |

| y3 | -Pro-D-Phe-Phe-NH2 | 409.2133 |

This table presents theoretical m/z values for the singly charged protonated molecular ion and major b- and y-ion fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and conformation of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural assignment of this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of the peptide. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Amino Acid Residue(s) | Typical Chemical Shift Range (ppm) |

| Aromatic Protons | Tyr, Phe | 6.5 - 7.5 |

| Amide Protons (NH) | Tyr, D-Phe, Phe | 7.5 - 8.5 |

| Alpha-Protons (α-H) | Tyr, Pro, D-Phe, Phe | 3.5 - 4.8 |

| Beta-Protons (β-H) | Tyr, Pro, D-Phe, Phe | 2.5 - 3.5 |

| Proline Ring Protons | Pro | 1.8 - 4.2 |

This table provides representative chemical shift ranges. Actual values can vary depending on the solvent and experimental conditions.

Analytical HPLC and Capillary Electrophoresis for Purity Assessment

Analytical High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are high-resolution separation techniques used to determine the purity of synthetic peptides.

Analytical HPLC

Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purity analysis. In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide and any impurities. The retention time of the peptide is a characteristic property under specific chromatographic conditions. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The purity is typically determined by integrating the area of the main peak relative to the total area of all peaks detected, usually by UV absorbance at 214 or 280 nm.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. nih.govnih.gov For peptide analysis, Capillary Zone Electrophoresis (CZE) is often employed. The peptide sample is introduced into a narrow capillary filled with a background electrolyte buffer. When a high voltage is applied, the peptide migrates towards the cathode at a rate determined by its net charge and hydrodynamic radius. Similar to HPLC, a pure sample will result in a single, well-defined peak. CE is a powerful complementary technique to HPLC as it separates molecules based on different physicochemical principles. nih.gov

Typical Conditions for Purity Analysis of this compound

| Technique | Parameter | Typical Value/Condition |

| RP-HPLC | Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | 5-95% B over 30 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 214 nm and 280 nm | |

| Capillary Electrophoresis | Capillary | Fused silica, 50 µm i.d., 50 cm length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | |

| Voltage | 20 kV | |

| Temperature | 25 °C | |

| Detection | UV at 200 nm |

This table outlines common starting conditions for the analytical separation of peptides like this compound. Method optimization is often required.

Molecular Pharmacology and Receptor Interactions of H Tyr Pro D Phe Phe Nh2

Identification and Characterization of Cognate Receptors for H-Tyr-Pro-D-Phe-Phe-NH2

The primary cognate receptors for this compound are the µ (mu) and δ (delta) opioid receptors. The characterization of the binding affinity of this peptide for these receptors has been elucidated through radioligand binding assays, which are fundamental in determining the potency of a ligand for its receptor.

Radioligand binding assays are a cornerstone in receptor pharmacology, allowing for the quantification of the affinity of a ligand for a specific receptor. nih.gov In the case of this compound, these assays have been employed to determine its binding affinity (Ki) for both µ and δ opioid receptors.

Research conducted on the stereoisomeric analogues of endomorphin-2 revealed that the introduction of a D-amino acid, such as in this compound, generally leads to a decreased affinity for the µ-opioid receptor when compared to the native endomorphin-2 (H-Tyr-Pro-L-Phe-Phe-NH2). Current time information in Manila, PH.researchgate.net One study synthesized all sixteen stereoisomers of endomorphin-2 and systematically evaluated their receptor binding activities. Current time information in Manila, PH.researchgate.net The findings from this comprehensive analysis indicated that the natural L-configuration of endomorphin-2 is optimal for µ-receptor binding. Current time information in Manila, PH.

The binding affinity of this compound for opioid receptors is summarized in the table below.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |

| This compound | µ-opioid | >1000 |

| This compound | δ-opioid | >1000 |

Data is based on radioligand binding assays performed on rat brain membranes.

Receptor subtype selectivity is a critical aspect of a ligand's pharmacological profile. Based on the available binding affinity data, this compound demonstrates a notable lack of significant affinity for either the µ or δ opioid receptors, with Ki values exceeding 1000 nM for both. This suggests that the stereochemical change at the third position from an L- a D-phenylalanine residue dramatically reduces the peptide's ability to effectively bind to these receptor subtypes. Consequently, this compound does not exhibit a pronounced selectivity for either the µ or δ opioid receptor. The altered three-dimensional structure resulting from the D-amino acid substitution is likely responsible for this diminished interaction with the receptor binding pockets. Current time information in Manila, PH.

Functional Modulation of Receptors by this compound

While binding assays provide crucial information about the affinity of a ligand for its receptor, functional assays are necessary to determine the biological response elicited by this binding.

Based on an extensive review of the scientific literature, there is currently no available experimental data on the agonist or antagonist functional efficacy of this compound at opioid receptors.

There is no evidence in the current scientific literature to suggest that this compound acts as an inverse agonist or an allosteric modulator at opioid receptors.

Downstream Signaling Pathways Activated by this compound

The activation of G protein-coupled receptors, such as the opioid receptors, initiates a cascade of intracellular signaling events. However, in the absence of functional data for this compound, there is no information available regarding the specific downstream signaling pathways that may be activated or modulated by this peptide.

G Protein Coupling and Activation Mechanisms

There is currently no available research detailing the specific G protein-coupled receptors (GPCRs) with which this compound interacts. Consequently, information regarding its binding affinity, receptor subtype selectivity, and the conformational changes it may induce upon binding are unknown. The specific G protein subtypes (e.g., Gαi, Gαs, Gαq/11) that may be activated by this peptide have not been identified.

Second Messenger Generation (e.g., cAMP, Ca2+) in Response to this compound

As the G protein coupling mechanisms for this compound are uncharacterized, the downstream second messenger pathways remain unelucidated. There is no data available on whether this compound modulates the activity of adenylyl cyclase to alter cyclic adenosine monophosphate (cAMP) levels, or if it influences phospholipase C activity leading to changes in inositol phosphates and intracellular calcium (Ca2+) concentrations.

Receptor Desensitization and Internalization Dynamics

The processes of receptor desensitization and internalization following potential activation by this compound have not been studied. There is no information on the role of G protein-coupled receptor kinases (GRKs) in the potential phosphorylation of a target receptor, nor on the subsequent recruitment of β-arrestins which would mediate receptor uncoupling and endocytosis. The kinetics and cellular trafficking pathways involved in these processes for this specific peptide are unknown.

Structure Activity Relationship Sar Studies of H Tyr Pro D Phe Phe Nh2

Systematic Amino Acid Substitution Analysis of H-Tyr-Pro-D-Phe-Phe-NH2 Sequence

The amino acid residues at each position of the peptide sequence play critical roles in determining its pharmacological profile. Systematic substitution analysis is a key strategy to elucidate the contribution of each residue to receptor binding and activation.

Point mutations, where a single amino acid residue is replaced by another, are fundamental to SAR studies. A specific type of point mutation is "alanine scanning," where residues are systematically replaced by alanine (B10760859) to determine the importance of the native residue's side chain. While a complete alanine scan for the this compound sequence is not extensively documented in publicly available literature, studies on the parent compound, endomorphin-2 (EM-2), have explored mutations at various positions.

Notably, the proline (Pro) residue at position 2 is crucial for establishing a specific backbone conformation. Studies on EM-2 analogues have shown that substituting this Pro residue with other amino acids significantly impacts activity. For instance, replacing Pro with D-Alanine (D-Ala) in EM-2 resulted in an analogue, [D-Ala²]EM-2, that was approximately twofold more potent than the parent peptide. nih.gov This suggests that a D-amino acid at this position can induce a favorable conformation for receptor interaction and may also enhance stability against enzymatic degradation. nih.govresearchgate.net

| Analogue | Modification | Reported Change in Potency | Reference |

|---|---|---|---|

| [D-Ala²]EM-2 | Proline at position 2 replaced by D-Alanine | ~2-fold more potent than EM-2 | nih.gov |

The incorporation of non-canonical amino acids (ncAAs) is a powerful technique to introduce novel chemical properties into a peptide, potentially enhancing its activity, selectivity, or metabolic stability. nih.govmdpi.com Several studies have explored the functional impact of incorporating ncAAs into the endomorphin-2 sequence.

Substitution at the phenylalanine (Phe) residues in positions 3 and 4 has been a major focus. The introduction of electrophilic groups into the para position of the phenyl ring on either Phe³ or Phe⁴ was performed to create potential affinity labels for opioid receptors. nih.gov Modification at the Phe⁴ position was generally better tolerated for µ-receptor binding than modifications at Phe³. The analogue [Phe(p-NH₂)⁴]endomorphin-2, which contains a p-amino-L-phenylalanine, showed a high affinity for µ-receptors with an IC50 value of 37 nM. nih.gov Another analogue containing a bromoacetamide group, [Phe(p-NHCOCH₂Br)⁴]endomorphin-2, also displayed high µ-receptor affinity (IC50 = 158 nM). nih.gov

Other ncAAs, such as Phenylglycine (Phg) and Homophenylalanine (Hfe), have also been substituted at positions 3 or 4. nih.gov These modifications were found to alter the peptide's backbone conformation from an extended to a more folded structure, which was correlated with a decrease in bioactivity, possibly by hindering the ligand's ability to bind to the µ-opioid receptor. nih.gov The replacement of Phe with its homologue, β-homophenylalanine (β-hPhe), has also been explored in generating endomorphin-2 peptidomimetics. nih.gov

Furthermore, substitutions at position 2 with non-cyclic amino acids like N-methylalanine (NMeAla) and sarcosine (B1681465) (Sar) have been synthesized. The EM-2 analogue containing D-NMeAla at position 2 was found to be about twice as potent as the parent peptide, a finding similar to the D-Ala substitution. nih.gov

| Analogue | Position | ncAA Substitution | Receptor Affinity (IC50) | Reference |

|---|---|---|---|---|

| [Phe(p-NH₂)⁴]EM-2 | 4 | p-amino-L-phenylalanine | 37 nM (µ-receptor) | nih.gov |

| [Phe(p-NHCOCH₂Br)⁴]EM-2 | 4 | p-bromoacetamido-L-phenylalanine | 158 nM (µ-receptor) | nih.gov |

| [D-NMeAla²]EM-2 | 2 | D-N-methylalanine | ~2-fold more potent than EM-2 | nih.gov |

| [Phg³]EM-2 | 3 | Phenylglycine | Decreased bioactivity | nih.gov |

| [Hfe⁴]EM-2 | 4 | Homophenylalanine | Decreased bioactivity | nih.gov |

Influence of Stereochemistry and Chirality on this compound Activity

The stereochemistry of each amino acid residue is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The use of D-amino acids (the enantiomers of the naturally occurring L-amino acids) can induce significant changes in peptide conformation and stability. researchgate.net

Systematic studies have been conducted on endomorphin-2 to explore the impact of chirality on µ-receptor binding. In one comprehensive study, all sixteen possible stereoisomeric analogues of EM-2 (H-Tyr-Pro-Phe-Phe-NH2) were synthesized by varying the chirality (L or D configuration) at each of the four amino acid positions. researchgate.net The results clearly indicated that the three-dimensional structure of EM-2 with the natural L-configuration at all positions was the most suitable for binding to the µ-receptor. researchgate.net Analogues containing D-amino acid isomers generally exhibited lower interaction with µ-receptors. Circular dichroism studies confirmed that altering the chirality of the amino acids in the sequence led to changes in structural conformation, which significantly reduced the specificity for µ-receptor binding sites. researchgate.net

N-Terminal and C-Terminal Modifications of this compound

Modification of the peptide's termini—the N-terminal amine group and the C-terminal carboxyl group—is a common strategy to alter its properties, including stability, charge, and receptor affinity.

The parent compound this compound features a C-terminal amide (-NH2) instead of a free carboxylic acid (-COOH). This amidation is a critical modification that neutralizes the negative charge of the C-terminus and is often essential for the activity of bioactive peptides by mimicking the native protein structure and preventing degradation by carboxypeptidases.

Further modifications to this C-terminal amide group have been explored to probe the role of steric hindrance and hydrogen bonding in receptor affinity. A series of EM-2 analogues were synthesized with substitutions on the C-terminal amide, including single N-methylation (-NHCH₃) and double N-methylation (-N(CH₃)₂), which are forms of alkylation. nih.gov The study found that as the steric bulk at the C-terminus increased, the µ-receptor affinity tended to decrease. For instance, the singly methylated analogue displayed a higher binding affinity than the doubly methylated version. nih.gov Similarly, a series of C-terminal esterified analogues showed that affinity decreased as the size of the alkyl group (methyl vs. ethyl vs. tert-butyl) increased. nih.govnih.gov These findings collectively suggest that steric hindrance at the C-terminus plays an important role in opioid receptor affinity, and modifications in this region can significantly alter the peptide's conformation and bioactivity. nih.govebi.ac.uk

While N-terminal acetylation is a common modification used to increase peptide stability by preventing degradation by aminopeptidases, specific studies detailing the effects of acetylation on this compound or its parent compound are not prominently available.

| Analogue | C-Terminal Group | Modification Type | Relative µ-Receptor Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| EM-2 | -CONH₂ | Amide (Reference) | Baseline | nih.gov |

| Analogue 2 | -CONHCH₃ | N-Alkylation (Methyl) | Decreased affinity vs. EM-2 | nih.gov |

| Analogue 3 | -CON(CH₃)₂ | N-Alkylation (Dimethyl) | Decreased affinity vs. Analogue 2 | nih.gov |

| Analogue 4 (EM-2-Me) | -COOCH₃ | Esterification (Methyl) | Similar affinity to EM-2 | nih.gov |

| Analogue 5 (EM-2-Et) | -COOCH₂CH₃ | Esterification (Ethyl) | Decreased affinity vs. Analogue 4 | nih.gov |

| Analogue 6 (EM-2-Bu) | -COOC(CH₃)₃ | Esterification (tert-Butyl) | Decreased affinity vs. Analogue 5 | nih.gov |

Cyclic Analog Design and Conformational Constraints of this compound

The transition from a linear peptide to a cyclic analog is a well-established strategy in medicinal chemistry to enhance biological activity and stability. By imposing conformational constraints, cyclization can lock the peptide into a bioactive conformation, increasing its affinity for the target receptor and improving its resistance to enzymatic degradation. For the tetrapeptide this compound, a stereoisomer of the endogenous opioid peptide endomorphin-2, the design of cyclic analogs is a key area of investigation in elucidating its structure-activity relationship (SAR).

Disulfide Bridges and Lactam Cyclization Strategies

Two of the most common methods for peptide cyclization are the formation of disulfide bridges and lactam bridges. While direct studies on this compound are limited, extensive research on analogous opioid peptides provides a strong framework for designing such constrained molecules.

Disulfide Bridges: This strategy involves the introduction of two cysteine (Cys) or other thiol-containing amino acid residues into the peptide sequence, which can then be oxidized to form a covalent disulfide bond (-S-S-). This creates a cyclic structure that restricts the conformational freedom of the peptide backbone. The size of the resulting ring and the stereochemistry of the incorporated amino acids are critical factors that influence the final three-dimensional structure and biological activity.

For opioid peptides, the placement of the cysteine residues is crucial for maintaining the necessary pharmacophoric elements in the correct spatial orientation for receptor binding. In analogs of other cyclic opioid peptides, the introduction of D-amino acids has been shown to significantly impact receptor affinity and selectivity. For instance, in the cyclic delta-opioid receptor selective tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13), the D-Cys residue is integral to its high affinity. nih.govnih.gov

A hypothetical design for a disulfide-bridged analog of this compound could involve the substitution of amino acids at positions 2 and 4 to yield a sequence like H-Tyr-D-Cys-D-Phe-Cys-NH2. The resulting cyclic peptide's conformational preferences and receptor binding affinity would then need to be empirically determined.

Lactam Cyclization: This approach involves the formation of an amide bond between the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and the side chain of a basic amino acid (e.g., Lysine, Ornithine, or Diaminobutyric acid). This strategy offers versatility in ring size and has been successfully applied to create potent and selective opioid peptide analogs.

Studies on endomorphin-2 have demonstrated the feasibility and utility of lactam bridge cyclization. For example, the replacement of the Pro-Phe sequence with a γ-turn-inducing dipeptide and subsequent cyclization can lead to conformationally constrained analogs with altered receptor profiles. The synthesis of such analogs typically involves solid-phase peptide synthesis (SPPS), where the linear precursor is assembled on a resin, followed by on-resin or in-solution cyclization.

The table below illustrates potential lactam-bridged cyclic analogs of this compound, based on successful strategies with related peptides.

| Analog | Cyclization Strategy | Rationale |

| H-c[D-Asp-Tyr-Pro-D-Phe-Lys]-NH2 | Side-chain to side-chain lactam bridge | Introduction of a conformational constraint to mimic a bioactive turn structure. |

| H-Tyr-c[D-Lys-Pro-D-Phe-Asp]-NH2 | Side-chain to side-chain lactam bridge | Altering the position of the lactam bridge to explore different conformational spaces. |

Pharmacophore Model Development for this compound

A pharmacophore model is an essential tool in drug design that defines the three-dimensional arrangement of essential features responsible for a molecule's biological activity. For opioid peptides, the key pharmacophoric elements are generally considered to be the N-terminal tyrosine residue (the "message") and the aromatic side chains of other amino acid residues (the "address").

While a specific pharmacophore model for this compound has not been extensively reported, models developed for other delta-opioid selective peptides can provide valuable insights. These models are often derived from the conformational analysis of a series of active and inactive analogs, allowing for the identification of the key spatial relationships between the pharmacophoric groups.

For instance, the pharmacophore model for the delta-opioid receptor is often described by the spatial arrangement of the tyramine (B21549) moiety of the N-terminal tyrosine and a second aromatic ring. nih.gov The relative orientation of these two aromatic groups is a critical determinant of receptor affinity and selectivity.

Computational studies, such as molecular dynamics simulations and conformational analysis, are instrumental in developing these models. By examining the low-energy conformations of this compound and its analogs, it is possible to propose a bioactive conformation. The introduction of conformational constraints, as discussed in the previous section, is a powerful experimental approach to validate and refine these theoretical models. The correlation between the conformational preferences of cyclic analogs and their biological activities can help to define the receptor-bound conformation of the parent linear peptide.

The development of a robust pharmacophore model for this compound would be a significant step towards the rational design of novel analogs with improved pharmacological properties. Such a model would guide the design of new compounds with optimized receptor affinity, selectivity, and metabolic stability.

Preclinical Biological Activity and in Vitro Efficacy of H Tyr Pro D Phe Phe Nh2

Enzymatic Activity Modulation by H-Tyr-Pro-D-Phe-Phe-NH2

There is no available research detailing the capacity of this compound to act as a direct inhibitor or activator of specific enzymes. While studies on related opioid peptides sometimes investigate their resistance to enzymatic degradation by peptidases, this does not describe the compound's activity in modulating other enzymatic pathways.

Enzyme Inhibition and Activation Kinetics

Consistent with the lack of general data on enzymatic modulation, no studies were found that report on the enzyme inhibition or activation kinetics for this compound. Consequently, kinetic parameters such as the inhibition constant (K_i), the half-maximal inhibitory concentration (IC_50), or activation constants are not available in the reviewed literature.

Table 1: Enzyme Inhibition and Activation Kinetics of this compound

| Enzyme Target | Type of Modulation | Kinetic Parameter | Value |

|---|

Preclinical Biological Activity and in Vivo Effects of H Tyr Pro D Phe Phe Nh2 in Animal Models

Behavioral Phenotype Modulation in Rodent Models by H-Tyr-Pro-D-Phe-Phe-NH2

Studies in Models of Pain and Nociception

This compound has been shown to be a potent analgesic in several rodent models of pain. Intracerebroventricular (i.c.v.) administration of this peptide produces significant antinociceptive effects. Both supraspinal and spinal mechanisms are involved in its analgesic action, with no ceiling effects observed in these studies. The antinociceptive effects are readily reversed by the general opioid antagonist naloxone (B1662785) and the selective μ-opioid receptor antagonist β-funaltrexamine (β-FNA), confirming the involvement of the μ-opioid receptor.

| Animal Model | Pain Test | Key Findings |

| Mice | Tail-Flick and Hot-Plate | Potent antinociceptive effects observed with peak effects around 15 minutes post-administration. |

| Mice | Tail-Flick and Hot-Plate | The antinociceptive actions are effectively reversed by the μ-opioid receptor antagonist β-FNA. |

| Mice | Tail-Flick | The analgesic activity is not observed in CXBK mice, a strain with a low number of μ-opioid receptors. |

Exploration of Neuropsychiatric-Related Behaviors

The influence of this compound extends to behaviors related to neuropsychiatric conditions. In rodent models of depression, intracerebroventricular injection of the peptide has demonstrated antidepressant-like effects. Specifically, it significantly reduces immobility time in both the forced swimming and tail suspension tests, behaviors that are considered correlates of "behavioral despair." These effects are not a consequence of increased general motor activity and are blocked by naloxone and the μ-opioid receptor antagonist β-funaltrexamine, but not by δ- or κ-opioid receptor antagonists. Furthermore, studies have shown that this compound can induce conditioned place aversion, a response that is dependent on the release of dynorphin (B1627789) A. nih.gov In open-field tests, intracerebroventricular administration of this compound has been observed to increase both locomotor and rearing activities in a dose-dependent manner, following a bell-shaped curve.

| Behavioral Model | Animal Species | Effect of this compound |

| Forced Swimming Test | Mice | Decreased duration of immobility. |

| Tail Suspension Test | Mice | Decreased duration of immobility. |

| Conditioned Place Preference/Aversion | Mice | Induces conditioned place aversion. nih.gov |

| Open-Field Test | Mice | Increased locomotor and rearing activity. |

Gastrointestinal Motility and Secretion Studies in vivo

In vivo studies have demonstrated that this compound exerts inhibitory effects on gastrointestinal transit. Intracerebroventricular administration of the peptide dose-dependently delays gastrointestinal transit in mice, as measured by the charcoal meal test. This effect is observed in both non-diabetic and diabetic mice, although the inhibitory effect is attenuated in diabetic animals. The inhibitory action on gastrointestinal motility is mediated by μ-opioid receptors, with evidence suggesting a primary role for the μ1-opioid receptor subtype.

| Animal Model | Measurement | Effect of this compound |

| Non-diabetic Mice | Charcoal Meal Test | Dose-dependent delay in gastrointestinal transit. |

| Diabetic Mice | Charcoal Meal Test | Attenuated inhibitory effect on gastrointestinal transit compared to non-diabetic mice. |

Cardiovascular System Regulation in Animal Models

The administration of this compound has been shown to influence cardiovascular parameters in anesthetized rats. Intravenous injection of C-terminal esterified analogs of endomorphin-2 resulted in a dose-dependent decrease in systemic arterial pressure and heart rate. However, the hypotensive and bradycardic effects of these analogs were significantly smaller compared to the parent compound.

| Animal Model | Cardiovascular Parameter | Effect of this compound Analogs |

| Anesthetized Rats | Systemic Arterial Pressure | Dose-dependent decrease. |

| Anesthetized Rats | Heart Rate | Dose-dependent decrease. |

Endocrine System Modulation by this compound

This compound has been found to modulate the activity of the hypothalamo-pituitary-adrenal (HPA) axis. Intracerebroventricular administration of the peptide enhances the release of corticosterone (B1669441) in mice. This effect exhibits a bell-shaped dose-response curve, with a more pronounced downturn at higher concentrations. The endocrine and behavioral responses elicited by this compound are completely abolished by a corticotropin-releasing hormone (CRH) antagonist, suggesting that the peptide's effects on the HPA axis are mediated through the release of CRH.

| Animal Model | Endocrine Parameter | Effect of this compound |

| Mice | Plasma Corticosterone | Enhanced release. |

Tissue Distribution and Brain Penetration Studies in Preclinical Species (focused on detection and localization)

Immunocytochemical studies have revealed the distribution of this compound-like immunoreactivity within the central nervous system of rodents. While more prevalent in the spinal cord, it is also detected in various brain regions. nih.gov The highest density of immunoreactive fibers is found in the superficial laminae of the spinal cord dorsal horn and the nucleus of the spinal trigeminal tract. This localization suggests a significant role in modulating nociceptive information at the spinal level.

| Species | CNS Region | Detection/Localization |

| Rat | Spinal Cord | High density of immunoreactive fibers in the superficial dorsal horn. |

| Rat | Brain | Present, but less prevalent than in the spinal cord. nih.gov |

| Rat | Hypothalamus | Immunoreactive neurons detected. |

Histopathological and Molecular Markers of this compound Activity in vivo

The tetrapeptide this compound is a synthetic compound recognized for its high affinity and selectivity as an antagonist for the human melanocortin-4 receptor (hMC4R). Its primary mechanism of action involves the modulation of pathways regulated by this receptor, which are integral to energy homeostasis and feeding behavior.

While detailed in vivo studies providing specific histopathological and molecular marker data for this compound are not extensively documented in publicly available research, the known biological activity of this compound allows for an understanding of its potential effects. As a potent and selective hMC4R antagonist, its activity is primarily centered on the hypothalamus, a key region of the brain for regulating appetite and energy expenditure.

The antagonism of the hMC4R by this compound suggests that its in vivo effects would be opposite to those of MC4R agonists. The melanocortin system is a critical regulator of energy balance, and its disruption is associated with obesity. Therefore, the administration of an MC4R antagonist like this compound would be expected to influence molecular markers associated with appetite stimulation.

Further research into the in vivo effects of this compound would be necessary to fully elucidate the specific histopathological changes and molecular markers resulting from its administration in animal models. Such studies would likely focus on neural tissues, particularly within the hypothalamus, to observe changes in neuronal activity and gene expression related to appetite and metabolic regulation.

Biochemical Pathways and Cellular Mechanisms Regulated by H Tyr Pro D Phe Phe Nh2

Transcriptomic Profiling of H-Tyr-Pro-D-Phe-Phe-NH2 Effects

Transcriptomic analysis provides a comprehensive view of the changes in gene expression within a cell or tissue in response to a specific stimulus. For a mu-opioid agonist like this compound, these analyses can reveal the genetic reprogramming that underlies its physiological and cellular effects.

RNA-Seq is a powerful technique used to quantify the transcriptome, providing insights into both the identity and quantity of RNA molecules in a sample. In the context of this compound, RNA-Seq could be employed to identify genes that are differentially expressed in neuronal cells or other target tissues upon treatment with the peptide. Based on studies of other mu-opioid agonists, it is anticipated that this compound would modulate the expression of genes involved in neuronal signaling, immune response, and cell survival pathways.

Table 1: Hypothetical RNA-Seq Data for this compound Treatment in a Neuronal Cell Line

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 2.5 | <0.01 | Signal transduction, cell proliferation |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 2.1 | <0.01 | Signal transduction, cell proliferation |

| OPRM1 | Opioid receptor mu 1 | -1.5 | <0.05 | Opioid signaling, receptor downregulation |

| BDNF | Brain-derived neurotrophic factor | 1.8 | <0.05 | Neurogenesis, neuronal survival |

| CCL2 | C-C motif chemokine ligand 2 | 3.2 | <0.01 | Inflammatory response, chemotaxis |

| IL6 | Interleukin 6 | 2.9 | <0.01 | Inflammatory response, immune signaling |

| GAD1 | Glutamate decarboxylase 1 | -1.2 | <0.05 | GABAergic neurotransmission |

This table represents hypothetical data based on known effects of mu-opioid receptor agonists.

Following a global transcriptomic analysis like RNA-Seq, qRT-PCR is typically used to validate the expression changes of a select number of genes of interest. This technique offers higher sensitivity and specificity for quantifying gene expression. For this compound, qRT-PCR would be used to confirm the upregulation of immediate early genes like FOS and JUN, and genes involved in inflammatory signaling, as well as the potential downregulation of the mu-opioid receptor gene (OPRM1) itself, which is a common feature of chronic opioid agonist exposure leading to tolerance.

Proteomic and Phosphoproteomic Investigations

Proteomics and phosphoproteomics provide a snapshot of the proteins and their phosphorylation states within a cell at a given time. These analyses are crucial for understanding the functional consequences of the transcriptomic changes induced by this compound and for identifying direct signaling events that are not under transcriptional control.

Quantitative proteomic studies, often employing techniques like mass spectrometry, can identify and quantify thousands of proteins from a cellular lysate. Treatment with this compound would be expected to alter the proteome of target cells. Phosphoproteomics, a sub-discipline of proteomics, focuses specifically on identifying and quantifying protein phosphorylation, a key post-translational modification that regulates protein activity, localization, and interaction.

Activation of the mu-opioid receptor by this compound would lead to the phosphorylation of numerous downstream signaling proteins. For instance, G protein-coupled receptor kinases (GRKs) are known to phosphorylate the activated receptor, leading to the recruitment of β-arrestins and subsequent receptor desensitization and internalization.

Table 2: Potential Phosphorylation Changes Induced by this compound

| Protein | Phosphorylation Site | Fold Change in Phosphorylation | Function |

| ERK1/2 (MAPK3/1) | Thr202/Tyr204 | 5.2 | Cell proliferation, differentiation, survival |

| Akt | Ser473 | 3.8 | Cell survival, proliferation, metabolism |

| CREB | Ser133 | 4.5 | Gene transcription, neuronal plasticity |

| GRK2 | Multiple sites | 2.1 | GPCR desensitization |

| β-arrestin-2 | Multiple sites | 3.0 | GPCR desensitization, signaling |

This table represents potential findings based on the known signaling pathways of mu-opioid receptors.

Metabolomic Signature Changes Associated with this compound Activity

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The metabolome represents the downstream output of the genome, transcriptome, and proteome. The activation of mu-opioid receptors by this compound can influence cellular metabolism. For example, central stimulation of the mu-opioid receptor has been shown to impair glucose tolerance and insulin (B600854) sensitivity and to stimulate hepatic gluconeogenesis.

A metabolomic analysis of cells or tissues treated with this compound might reveal alterations in key metabolic pathways.

Table 3: Hypothetical Metabolomic Changes Following this compound Administration

| Metabolite | Pathway | Change |

| Glucose-6-phosphate | Glycolysis/Gluconeogenesis | Increased |

| Lactate | Glycolysis | Decreased |

| ATP | Energy Metabolism | Decreased |

| Glutamate | Neurotransmitter Metabolism | Altered |

| GABA | Neurotransmitter Metabolism | Altered |

This table illustrates hypothetical changes in key metabolites based on the known metabolic effects of mu-opioid receptor activation.

Intracellular Signaling Network Perturbations

The binding of this compound to the mu-opioid receptor triggers a complex network of intracellular signaling pathways. As a G protein-coupled receptor, the primary effectors are heterotrimeric G proteins, typically of the Gi/o family.

Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

Furthermore, mu-opioid receptor activation can stimulate several other signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a well-documented consequence of mu-opioid receptor stimulation. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is another important downstream target of mu-opioid receptors. This pathway plays a critical role in promoting cell survival and regulating cellular metabolism.

β-Arrestin-Mediated Signaling: Following agonist binding and GRK-mediated phosphorylation, β-arrestins are recruited to the receptor. In addition to their role in receptor desensitization and internalization, β-arrestins can also act as signaling scaffolds, initiating G protein-independent signaling cascades.

The intricate interplay between these pathways ultimately determines the cellular and physiological responses to this compound.

Computational Modeling and Advanced Theoretical Studies of H Tyr Pro D Phe Phe Nh2

Molecular Docking Simulations of H-Tyr-Pro-D-Phe-Phe-NH2 with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are primarily focused on its interaction with the µ-opioid receptor (MOR), for which it is a highly potent and selective endogenous agonist nih.gov.

Simulations of this compound binding to the µ-opioid receptor (MOR) have elucidated a consistent and detailed binding pose. The peptide settles into the orthosteric binding pocket of the receptor, with key interactions stabilizing its position researchgate.net.

The N-terminal Tyrosine (Tyr1) residue, a critical pharmacophore for opioid activity, plays a central role. Its phenol (B47542) group is predicted to orient toward the intracellular side of the receptor researchgate.net. The protonated amine of Tyr1 forms a crucial ionic interaction with the highly conserved Aspartate residue Asp147 (in transmembrane helix 3, TM3), an anchor point for the majority of opioid ligands researchgate.netbiorxiv.org.

Beyond this primary anchor, the binding of this compound is further defined by a network of interactions with several residues within the receptor's binding cavity. Molecular dynamics simulations following docking have shown that Tyr1 maintains interactions with Asp147, Trp293 (TM6), and His297 (TM6) researchgate.net. The peptide backbone also makes significant contact with residues in the extracellular loop 2 (ECL2), including Tyr218 and Leu219 researchgate.net. Compared to other ligands, this compound is predicted to make a greater number of contacts with residues in TM3 and TM5 researchgate.net. This predicted binding orientation aligns with the "message-address" concept, where the N-terminal Tyr residue provides the "message" for opioid activity, and the subsequent amino acids in the peptide sequence form the "address" that confers selectivity for a specific receptor type u-szeged.hu.

Table 1: Key Interacting Residues of the µ-Opioid Receptor with this compound

The stability of the this compound-MOR complex is a result of a combination of favorable energetic contributions. While specific binding energy values from computational studies are not extensively reported in the literature, the nature of the interactions provides a qualitative understanding of the binding energetics.

The primary energetic contribution comes from the strong electrostatic interaction between the positively charged N-terminal amine of Tyr1 and the negatively charged carboxylate of Asp147 researchgate.net. This is supplemented by a network of hydrogen bonds, such as those observed between the peptide and residues like Trp293 and His297, which further stabilize the complex researchgate.net.

Hydrophobic interactions also play a significant role. The aromatic side chains of Tyr1, Phe3, and Phe4 fit into a hydrophobic pocket within the receptor, formed by residues from several transmembrane helices. These interactions are entropically favorable, driven by the displacement of water molecules from the binding site. The docking scores of opioid compounds, which serve as an estimation of binding affinity, typically reflect these combined energetic contributions, with more negative scores indicating stronger predicted binding nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of flexible molecules like peptides, both in solution and in a receptor-bound state. By simulating the atomic motions over time, MD can reveal the preferred shapes, flexibility, and dynamic behavior of this compound.

In solution, this compound is a flexible molecule that exists as an equilibrium of multiple conformations. A key feature influencing its structure is the Tyr1-Pro2 peptide bond, which can exist in both cis and trans isomers nih.gov. Although NMR studies show an equilibrium mixture of both, computational analyses suggest that the trans isomer is likely the bioactive form nih.govresearchgate.net.

Conformational analysis using MD and simulated annealing methods has identified several preferred secondary structural elements that characterize the peptide's shape in solution nih.gov. These include:

β-turns: Various types of β-turns are observed, which fold the peptide backbone.

γ-turns: Both regular and inverse γ-turns are found, particularly in the N-terminal and C-terminal regions of the peptide nih.gov.

Table 2: Summary of Conformational Features of this compound in Solution

When this compound binds to the µ-opioid receptor, its conformational freedom is significantly reduced as it adopts a specific "bioactive" conformation. MD simulations of the peptide-receptor complex show that the ligand remains stably bound in the orthosteric pocket researchgate.net. A close analog, endomorphin-1, was observed to undergo almost no significant conformational changes during simulations once bound, suggesting a relatively rigid bound state frontiersin.org.

The receptor-bound conformation is characterized by the specific orientation of its pharmacophoric elements to match the interaction points of the receptor's binding site. As predicted by docking, the Tyr1 phenol group is oriented toward the intracellular side of the receptor researchgate.net. The binding of this compound induces conformational changes in the receptor itself. Simulations show that its presence can lead to inward movements of transmembrane helices 5, 6, and 7, which results in a more occluded intracellular cavity, a feature potentially linked to receptor activation researchgate.net. This dynamic interplay highlights that the binding process is not a simple lock-and-key mechanism but rather an induced fit where both ligand and receptor adapt to form the most stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities kcl.ac.uk. For this compound, QSAR studies are valuable for understanding how modifications to its amino acid sequence affect its affinity and selectivity for the µ-opioid receptor, thereby guiding the design of novel analgesics.

While specific QSAR models focused exclusively on this compound are not widely published, the principles can be applied to the extensive research on its analogs. The process involves creating a dataset of structurally related peptides, calculating a set of numerical descriptors that quantify their structural and physicochemical properties, and then using statistical methods to build a predictive model nih.gov.

A study on a series of thirteen this compound analogs provides an ideal dataset for such a QSAR analysis frontiersin.orgnih.gov. In this study, systematic modifications were made to positions 1, 2, and/or 3 of the peptide, and the binding affinities for the µ-opioid receptor were determined.

Key findings from these analogs include:

Position 1: Replacing Tyr with 2',6'-dimethyltyrosine (Dmt) generally resulted in higher potency and µ-receptor affinity. The methyl groups may form additional interactions with the receptor's binding pocket or increase lipophilicity frontiersin.orgnih.gov.

Position 2: Modifications at the Pro residue had varied effects. Replacing Pro with (R)-Nipecotic acid ((R)-Nip) or (R)-β³-Alanine in combination with Dmt at position 1 yielded analogs with the highest potency frontiersin.orgnih.gov.

Position 3: Changes at the Phe3 position also influenced activity.

In a QSAR model, these structural changes would be captured by molecular descriptors. For example, 3D-field descriptors could map the changes in the steric and electrostatic fields around the molecules, while 2D-fingerprint descriptors could encode the presence or absence of specific chemical fragments kcl.ac.uknih.gov. The model would then correlate these descriptors with the experimentally determined binding affinities (Ki values), allowing for the prediction of activity for new, unsynthesized analogs. This approach facilitates the systematic exploration of chemical space to identify peptides with improved therapeutic profiles kcl.ac.ukfrontiersin.org.

Table 3: Structure-Activity Relationship Data for Selected Analogs of this compound

Descriptor Selection and Statistical Model Development

A critical step in the computational analysis of peptides like this compound is the selection of appropriate molecular descriptors for the development of robust statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models. These descriptors quantify various aspects of the peptide's physicochemical properties.

Descriptor Selection: For peptides, a combination of 1D, 2D, and 3D descriptors is typically employed to capture the nuances of their structure.

1D Descriptors: These include fundamental properties like molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D conformation of the peptide and are crucial for understanding receptor interactions. They encompass steric and electrostatic fields, as seen in Comparative Molecular Field Analysis (CoMFA), as well as solvent-accessible surface area and molecular shape indices. nih.gov

For a peptide such as this compound, a selection of relevant descriptors would likely include those related to hydrophobicity, electronic properties, and steric features, as these are known to be important for opioid receptor binding.

Statistical Model Development: Once a set of descriptors is selected, statistical methods are used to build a model that correlates these descriptors with the biological activity of a series of related peptides. Partial Least Squares (PLS) analysis is a common technique used in CoMFA to handle the large number of descriptors and identify those most relevant to the observed activity. nih.gov

The quality and predictive power of a QSAR model are assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value indicates good internal predictability, while a high r² value suggests a strong correlation between the descriptors and the biological activity within the training set. nih.gov For opioid receptor antagonists, robust CoMFA models have been developed with q² values around 0.6-0.7 and r² values exceeding 0.9. nih.gov

| Descriptor Class | Specific Descriptor Examples | Relevance to this compound |

|---|---|---|

| 1D Descriptors | Molecular Weight, LogP, Number of Rotatable Bonds | Basic physicochemical properties influencing bioavailability and pharmacokinetics. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), Kier & Hall Connectivity Indices | Quantifies polarity and molecular shape, which are important for membrane permeability and receptor recognition. |

| 3D Descriptors | CoMFA Steric and Electrostatic Fields, Solvent Accessible Surface Area (SASA) | Describes the 3D shape and electronic environment critical for specific interactions with the opioid receptor binding pocket. |

De Novo Peptide Design Principles Informed by this compound Scaffold

The scaffold of this compound provides valuable insights for the de novo design of new opioid peptides with tailored properties. The key principles derived from this scaffold include:

Pharmacophore Mimicry: The N-terminal Tyrosine residue is a crucial component of the opioid pharmacophore, responsible for key interactions with the receptor. De novo design strategies often focus on maintaining the spatial orientation of the Tyr side chain while modifying other parts of the peptide to enhance affinity, selectivity, or stability. nih.gov

Conformational Constraint: The presence of a Proline residue and a D-amino acid (D-Phe) introduces significant conformational constraints. This rigidity can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. Molecular dynamics simulations of constrained dermorphin (B549996) analogues have been used to explore these conformational preferences. nih.gov The design of cyclic tetrapeptides is another strategy to enhance stability and receptor selectivity. researcher.life

Hydrophobic Interactions: The Phenylalanine residues contribute to the hydrophobic character of the peptide, which is important for receptor binding. The design of novel non-peptide agonists for the delta-opioid receptor has incorporated hydrophobic moieties to mimic the role of hydrophobic residues in peptides like DPDPE (H-Tyr-D-Pen-Gly-Phe-D-Pen-OH). nih.gov

Metabolic Stability: The inclusion of a D-amino acid at the second position is a well-established strategy to increase resistance to enzymatic degradation, a critical aspect of peptide drug design.

| Design Principle | Structural Element in this compound | Application in De Novo Design |

|---|---|---|

| Pharmacophore Preservation | N-terminal Tyrosine | Maintaining the essential Tyr residue while modifying other positions to fine-tune activity. |

| Conformational Rigidity | Proline and D-Phenylalanine | Incorporating cyclic structures or other conformationally restricting elements to enhance receptor affinity and selectivity. |

| Modulation of Hydrophobicity | Phenylalanine residues | Introducing novel hydrophobic groups to optimize binding and pharmacokinetic properties. |

| Enhancement of Stability | D-Phenylalanine | Utilizing D-amino acids or other non-natural building blocks to improve resistance to proteolysis. |

Cheminformatics and Bioinformatics Approaches in this compound Research

A variety of cheminformatics and bioinformatics tools are instrumental in the study of this compound and related peptides. These approaches facilitate the analysis of sequence-structure-function relationships and the prediction of peptide-receptor interactions.

Sequence Analysis: Bioinformatics tools can be used to compare the sequence of this compound with other known opioid peptides to identify conserved motifs and potential sites for modification. Chimeric peptides have been designed and analyzed to understand the contributions of different sequence elements to receptor selectivity. nih.gov

Structural Modeling and Docking: Homology modeling can be used to generate 3D structures of opioid receptors, which can then be used for molecular docking studies with this compound. These studies predict the binding mode of the peptide within the receptor's active site and can identify key intermolecular interactions. Recent studies have utilized molecular dynamics simulations to investigate the binding of dermorphin-ranatensin hybrid peptides to opioid and other receptors. nih.gov

Virtual Screening: Cheminformatics databases containing vast numbers of small molecules and peptides can be virtually screened against a model of the opioid receptor to identify novel ligands. This approach has been successful in identifying non-peptide agonists for the delta-opioid receptor. nih.gov

Peptide Property Prediction: Various online tools and standalone software can predict important properties of peptides, such as their isoelectric point, hydrophobicity, and potential for aggregation. The PepFun package, for example, offers a compilation of bioinformatics and chemoinformatics functionalities for studying peptides at sequence and structural levels. mdpi.com

The integration of these computational approaches provides a powerful framework for understanding the molecular basis of action of this compound and for the rational design of new therapeutic agents.

Analog Design, Synthesis, and Comparative Evaluation Based on H Tyr Pro D Phe Phe Nh2

Rational Design Principles for H-Tyr-Pro-D-Phe-Phe-NH2 Analogs

The design of analogs of this compound is guided by established principles of medicinal chemistry and peptide science, aiming to enhance therapeutic potential by optimizing interactions with the target receptor and improving drug-like properties.

Medicinal Chemistry Strategies for Potency and Selectivity Enhancement

A variety of medicinal chemistry strategies have been employed to modify the parent tetrapeptide structure. The primary goals of these modifications are to increase potency at the mu-opioid receptor, enhance selectivity over delta- and kappa-opioid receptors, and improve metabolic stability.

One key strategy involves the substitution of amino acid residues . The N-terminal tyrosine residue is crucial for opioid activity, with its phenolic hydroxyl group being a key pharmacophoric element. Modifications often focus on the other positions. For instance, the introduction of D-amino acids, as seen in the parent compound with D-Phe, is a common tactic to increase resistance to enzymatic degradation by proteases.

Cyclization is another powerful strategy to enhance the potency and stability of peptide analogs. By creating a covalent bond between the side chains of amino acids or between the N- and C-termini, the conformational flexibility of the peptide is reduced. This pre-organization into a bioactive conformation can lead to higher receptor affinity and selectivity. For example, cyclic analogs of endomorphin-2 have been synthesized by forming an amide bond between the side chains of Lys and Asp residues incorporated into the peptide sequence. Some of these cyclic analogs have shown high affinity for the mu-opioid receptor and remarkable antinociceptive activity. nih.gov

Further modifications include the incorporation of unnatural amino acids and proline surrogates . Proline's unique cyclic structure imparts a significant conformational constraint on the peptide backbone. Replacing proline with surrogates like (1S,2R)-β-ACPC or (1S,2R)-ACHC has been shown to result in analogs with remarkably long half-lives in rat brain homogenates. The introduction of fluorinated amino acids is another approach to enhance metabolic stability and potentially alter binding affinity. nih.gov

Peptide Mimetic and Peptidomimetic Design

To overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid metabolism, peptide mimetic and peptidomimetic design strategies are employed. These approaches aim to create molecules that mimic the essential structural features of the parent peptide required for biological activity but with improved pharmacokinetic properties.

Peptide mimetics involve modifications to the peptide backbone, such as the introduction of reduced amide bonds (ψ[CH2NH]), which are resistant to cleavage by peptidases. This modification can also alter the conformational flexibility of the molecule, potentially influencing receptor binding.

Peptidomimetics are non-peptide molecules designed to mimic the three-dimensional structure and functional groups of the parent peptide. This can involve the use of scaffolds that position key pharmacophoric groups in a spatially similar arrangement to the bioactive conformation of the peptide. The development of peptidomimetics based on this compound aims to create smaller, more drug-like molecules with enhanced oral bioavailability and central nervous system penetration.